molecular formula C26H25ClN2O5 B12150153 4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12150153
M. Wt: 480.9 g/mol
InChI Key: DQMGQLONIPLFEB-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran-2-carbonyl precursor, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The hydroxy group is then introduced via a hydroxylation reaction, and the morpholine ring is attached through nucleophilic substitution. The final step involves the formation of the pyrrol-2-one ring through cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, affecting transcription and replication processes. The chlorophenyl group may interact with enzyme active sites, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-(1-benzofuran-2-carbonyl)-5-phenyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one: Lacks the chlorophenyl group, which may affect its biological activity.

    4-(1-benzofuran-2-carbonyl)-5-(3-methylphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one: Contains a methyl group instead of chlorine, potentially altering its chemical reactivity.

    4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one: Features a fluorine atom, which may enhance its stability and lipophilicity.

Uniqueness

The presence of the chlorophenyl group in 4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one imparts unique chemical and biological properties. This group can participate in specific interactions with biological targets, potentially enhancing the compound’s therapeutic efficacy and selectivity.

Properties

Molecular Formula

C26H25ClN2O5

Molecular Weight

480.9 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3-chlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H25ClN2O5/c27-19-7-3-6-18(15-19)23-22(24(30)21-16-17-5-1-2-8-20(17)34-21)25(31)26(32)29(23)10-4-9-28-11-13-33-14-12-28/h1-3,5-8,15-16,23,31H,4,9-14H2

InChI Key

DQMGQLONIPLFEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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